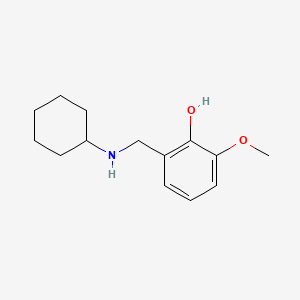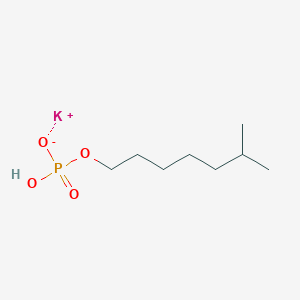
Isooctyl dihydrogen phosphate, potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isooctyl dihydrogen phosphate, potassium salt is an inorganic compound with the molecular formula C8H18KO4P. It is a colorless to slightly yellow solid that is used in various industrial and scientific applications. This compound is known for its stability and reactivity, making it a valuable substance in multiple fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isooctyl dihydrogen phosphate, potassium salt can be synthesized through the reaction of isooctyl alcohol with phosphorus oxychloride, followed by neutralization with potassium hydroxide. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions in reactors designed to handle the exothermic nature of the process. The raw materials are mixed in precise proportions, and the reaction is monitored to ensure complete conversion. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Isooctyl dihydrogen phosphate, potassium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different phosphate derivatives.
Reduction: It can be reduced to form isooctyl phosphate.
Substitution: this compound can participate in substitution reactions where the isooctyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various phosphate esters and salts, which have applications in different industries.
Applications De Recherche Scientifique
Isooctyl dihydrogen phosphate, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: This compound is used in the study of phosphate metabolism and as a buffer in biochemical assays.
Industry: this compound is used in the production of detergents, lubricants, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of isooctyl dihydrogen phosphate, potassium salt involves its ability to interact with various molecular targets and pathways. It can act as a phosphate donor in biochemical reactions, influencing metabolic pathways and enzyme activities. The isooctyl group provides hydrophobic properties, which can affect the solubility and interaction of the compound with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dioctyl phosphate, potassium salt
- Monoethyl phosphate, potassium salt
- Dipropyl phosphate, potassium salt
Uniqueness
Isooctyl dihydrogen phosphate, potassium salt is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications where both solubility and reactivity are important. Its stability and reactivity also set it apart from other similar compounds, making it a valuable substance in various fields.
Propriétés
Numéro CAS |
1135291-27-8 |
|---|---|
Formule moléculaire |
C8H18KO4P |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
potassium;6-methylheptyl hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.K/c1-8(2)6-4-3-5-7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H2,9,10,11);/q;+1/p-1 |
Clé InChI |
UQSBYOJGEUTPFF-UHFFFAOYSA-M |
SMILES canonique |
CC(C)CCCCCOP(=O)(O)[O-].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


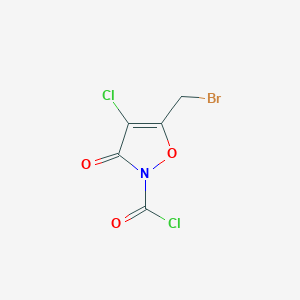
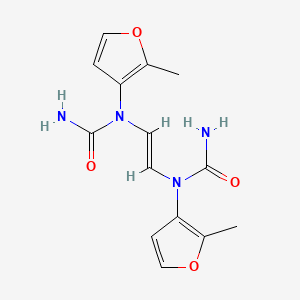
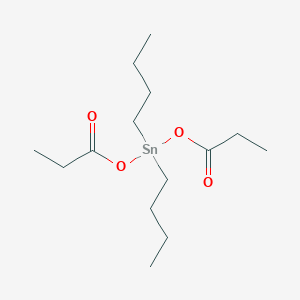
![[4-(Diphenylmethyl)piperazin-1-yl][3-methyl-2-(4-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14146375.png)

![Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14146379.png)

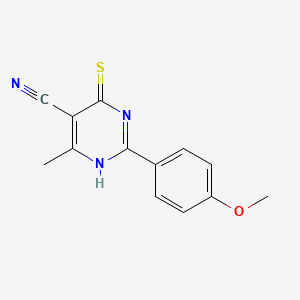
![2-(Acetyloxy)-1-[1,2-di(acetyloxy)ethyl]-3,3-di(ethylthio)propyl acetate](/img/structure/B14146384.png)

